Allyl(4-methoxyphenyl)dimethylsilane
Overview
Description
Allyl(4-methoxyphenyl)dimethylsilane, also known as Allyldimethyl(4-methoxyphenyl)silane, is a chemical compound with the molecular formula C12H18OSi . It has an average mass of 222.356 Da and a monoisotopic mass of 222.107605 Da .
Molecular Structure Analysis
The molecular structure of Allyl(4-methoxyphenyl)dimethylsilane consists of an allyl group (CH2=CH-CH2-), a dimethylsilyl group ((CH3)2Si-), and a 4-methoxyphenyl group (C6H4OCH3) connected together .Physical And Chemical Properties Analysis
Allyl(4-methoxyphenyl)dimethylsilane has a density of 0.935 g/mL at 25°C (lit.) and a boiling point of 253°C (lit.) . Its refractive index is n20/D 1.519 (lit.) .Scientific Research Applications
1. Synthesis of Chiral Allylsilanes
A study by Shintani et al. (2007) describes a synthetic method for chiral allylsilanes through rhodium-catalyzed asymmetric 1,4-addition of alkenyl[2-(hydroxymethyl)phenyl]dimethylsilanes to beta-silyl alpha,beta-unsaturated ketones. This process allows for high yield and enantiomeric excess, and the resulting allylsilanes are used for stereoselective intramolecular allylation reactions to control tertiary and quaternary stereocenters (Shintani et al., 2007).
2. Generation and Trapping Reactions
Nakadaira et al. (1980) explored the reactions of 6,6-dimethyl-6-silafulvene, derived from (allyl)(cyclopentadienyl)dimethylsilane, with various trapping reagents like methanol and benzaldehyde. This study contributes to the understanding of the reactivity of silafulvenes in organic synthesis (Nakadaira et al., 1980).
3. Behavior with Alkoxides
Sans and Shechter (1985) investigated the reaction of sodium methoxide with allyl(chloromethyl)dimethylsilane, demonstrating the displacement of chloride and 1,2-migration of allyl groups. This research provides insights into the reactivity of alkoxides with allylsilanes (Sans & Shechter, 1985).
4. Organosilicon Polymer Synthesis
Asao et al. (2005) detailed the synthesis of organosilicon polymers using Lewis-acid-catalyzed trans-allylsilylation of alkynes. This research contributes to the development of novel polymerization methods involving allylsilanes (Asao et al., 2005).
5. Claisen Rearrangement for Natural Product Precursors
Yadav and Lande (2005) explored the Claisen rearrangement of allyl-4-methoxyphenyl ether using solid acid catalysts, highlighting an efficient, atom-economical method for producing 2-allyl-4-methoxyphenol, a precursor for various natural products (Yadav & Lande, 2005).
Safety And Hazards
properties
IUPAC Name |
(4-methoxyphenyl)-dimethyl-prop-2-enylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-5-10-14(3,4)12-8-6-11(13-2)7-9-12/h5-9H,1,10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKRXBQZYQZFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407983 | |
Record name | Allyl(4-methoxyphenyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl(4-methoxyphenyl)dimethylsilane | |
CAS RN |
68469-60-3 | |
Record name | Allyl(4-methoxyphenyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl(4-methoxyphenyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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